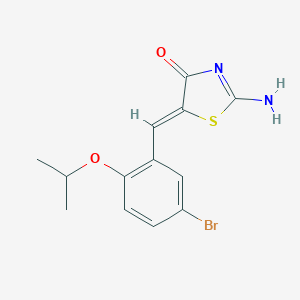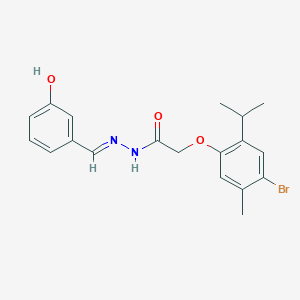![molecular formula C24H22Cl2N2O2 B450022 2-(4-CHLOROPHENYL)-N-[(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE](/img/structure/B450022.png)
2-(4-CHLOROPHENYL)-N-[(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-CHLOROPHENYL)-N-[(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE is a complex organic compound characterized by the presence of multiple chlorophenyl and acetamido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N-[(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of 2-(4-chlorophenyl)acetamide, which is then subjected to further reactions to introduce additional functional groups and complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-CHLOROPHENYL)-N-[(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hyd
Propriétés
Formule moléculaire |
C24H22Cl2N2O2 |
|---|---|
Poids moléculaire |
441.3g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-[[4-[[[2-(4-chlorophenyl)acetyl]amino]methyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C24H22Cl2N2O2/c25-21-9-5-17(6-10-21)13-23(29)27-15-19-1-2-20(4-3-19)16-28-24(30)14-18-7-11-22(26)12-8-18/h1-12H,13-16H2,(H,27,29)(H,28,30) |
Clé InChI |
FBHMODIZOQRMLW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B449939.png)
![2-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B449943.png)

![N-[4-(acetylsulfamoyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B449945.png)


![4-nitro-N-{2-[({4-nitrophenyl}sulfonyl)amino]-5-methylphenyl}benzenesulfonamide](/img/structure/B449952.png)
![2-Oxo-2-[2-(2,3,4-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B449953.png)


![4-chloro-N-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B449959.png)

![5-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B449961.png)
![2,2,2-trifluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B449962.png)
